(1S)-1-(1H-Indol-3-ylmethyl)-2-(2-pyridin-4-YL-[1,7]naphtyridin-5-yloxy)-ehylamine
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Overview
Description
(1S)-1-(1H-INDOL-3-YLMETHYL)-2-(2-PYRIDIN-4-YL-[1,7]NAPHTYRIDIN-5-YLOXY)-EHYLAMINE is a complex organic compound belonging to the class of bipyridines and oligopyridines This compound is characterized by its intricate structure, which includes an indole moiety, a pyridine ring, and a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1H-INDOL-3-YLMETHYL)-2-(2-PYRIDIN-4-YL-[1,7]NAPHTYRIDIN-5-YLOXY)-EHYLAMINE involves multiple steps, starting with the preparation of the indole and pyridine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. The reaction typically involves the use of catalysts and solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve solid-phase extraction (SPE) techniques to purify the intermediates and final product . Additionally, methods such as hot melt extrusion (HME) and spray drying (SD) can be employed to produce amorphous solid dispersions of the compound, enhancing its stability and pharmaceutical performance .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(1H-INDOL-3-YLMETHYL)-2-(2-PYRIDIN-4-YL-[1,7]NAPHTYRIDIN-5-YLOXY)-EHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
(1S)-1-(1H-INDOL-3-YLMETHYL)-2-(2-PYRIDIN-4-YL-[1,7]NAPHTYRIDIN-5-YLOXY)-EHYLAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of (1S)-1-(1H-INDOL-3-YLMETHYL)-2-(2-PYRIDIN-4-YL-[1,7]NAPHTYRIDIN-5-YLOXY)-EHYLAMINE involves its interaction with specific molecular targets, such as cAMP-dependent protein kinase inhibitor alpha and cAMP-dependent protein kinase catalytic subunit alpha . These interactions lead to the modulation of various cellular pathways, affecting processes like cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bipyridines and oligopyridines, such as:
- 1-(1H-Indol-3-yl)-3-(2-pyridinyl)-2-propanamine
- 5-(2-amino-3-(1H-indol-3-yl)propoxy)-2-(pyridin-4-yl)-1,7-naphthyridine
Uniqueness
What sets (1S)-1-(1H-INDOL-3-YLMETHYL)-2-(2-PYRIDIN-4-YL-[1,7]NAPHTYRIDIN-5-YLOXY)-EHYLAMINE apart is its unique combination of indole, pyridine, and naphthyridine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with specific molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H21N5O |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
(2S)-1-(1H-indol-3-yl)-3-[(2-pyridin-4-yl-1,7-naphthyridin-5-yl)oxy]propan-2-amine |
InChI |
InChI=1S/C24H21N5O/c25-18(11-17-12-28-22-4-2-1-3-19(17)22)15-30-24-14-27-13-23-20(24)5-6-21(29-23)16-7-9-26-10-8-16/h1-10,12-14,18,28H,11,15,25H2/t18-/m0/s1 |
InChI Key |
DQIXTEDFNFZMCM-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](COC3=C4C=CC(=NC4=CN=C3)C5=CC=NC=C5)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(COC3=C4C=CC(=NC4=CN=C3)C5=CC=NC=C5)N |
Origin of Product |
United States |
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